2-Phenylpyrrolidin-1-ol
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Overview
Description
2-Phenylpyrrolidin-1-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, along with a hydroxyl group at the nitrogen atom. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrrolidin-1-ol can be achieved through several methods. One common approach involves the cyclization of N-phenylamino alcohols under acidic conditions. Another method includes the reduction of 2-phenylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-phenylpyrrolidin-2-one. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 2-phenylpyrrolidin-2-one.
Reduction: Formation of 2-phenylpyrrolidine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenylpyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Phenylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a lactam ring.
N-Phenylpyrrolidin-2-one: Similar to 2-Phenylpyrrolidin-1-ol but lacks the hydroxyl group.
Pyrrolidine: The parent compound without the phenyl and hydroxyl groups
Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential biological activities .
Properties
CAS No. |
99075-08-8 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-hydroxy-2-phenylpyrrolidine |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |
InChI Key |
VXGOBKMZBNJSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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